8-Amino-2-naphthoic acid
Overview
Description
8-Amino-2-naphthoic acid is an organic compound with the chemical formula C11H9NO2. It is a derivative of naphthalene, containing both an amino group (-NH2) and a carboxylic acid group (-COOH) attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
8-Amino-2-naphthoic acid is a complex organic compound that has been found to interact with several biological targets. It has been reported to have inhibitory activity against monoamine oxidase (MAO) . MAO is an enzyme that plays a crucial role in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters, which can have various effects on mood and behavior .
Mode of Action
It is believed to function as acompetitive and reversible inhibitor of MAO . This means that it binds to the active site of the enzyme, preventing it from interacting with its normal substrates, but can be displaced from the site under certain conditions . The compound’s amide linker contributes to a stable hydrogen bond with the crucial aromatic cage amino acid Try-444 through the carboxylic atom .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the metabolism of neurotransmitters. By inhibiting MAO, the compound can disrupt the normal breakdown of neurotransmitters, leading to increased levels in the brain . This can affect various downstream pathways and processes, including mood regulation and response to stress .
Pharmacokinetics
It is known that the compound can be synthesized via an autoclave method, suggesting that it may be stable under high-pressure and high-temperature conditions .
Result of Action
The primary result of the action of this compound is an increase in the levels of certain neurotransmitters in the brain due to its inhibition of MAO . This can have various effects, depending on the specific neurotransmitters involved and the individual’s unique biochemistry. For example, increased levels of dopamine can lead to enhanced mood and motivation, while elevated serotonin levels can have an antidepressant effect .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds can potentially affect the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
8-Amino-2-naphthoic acid possesses both acidic and basic properties. The carboxylic acid group can donate a proton, making it slightly acidic. On the other hand, the amino group can accept a proton, giving it weak basic characteristics . It is sparingly soluble in water but dissolves well in organic solvents such as ethanol and acetone .
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that amino acids and their derivatives can have significant impacts on cellular processes. They can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that amino acids and their derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that amino acids and their derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that amino acids and their derivatives can have varying effects at different dosages .
Metabolic Pathways
It is known that amino acids and their derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that amino acids and their derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
It is known that amino acids and their derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Amino-2-naphthoic acid can be synthesized through several methods. One common method involves heating 3-hydroxy-2-naphthoic acid with ammonia under pressure in the presence of catalysts. The reaction is carried out in an autoclave at a temperature of 195°C for 36 hours, with a pressure of about 400 lb . The reaction mixture is then treated with concentrated hydrochloric acid, followed by filtration and purification steps to obtain the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of autoclaves and continuous stirring or shaking ensures efficient mixing and reaction completion. The product is then isolated and purified through a series of filtration and washing steps .
Chemical Reactions Analysis
Types of Reactions: 8-Amino-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Substitution: Formation of acylated or sulfonated derivatives.
Scientific Research Applications
8-Amino-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the development of fluorescent probes for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Comparison with Similar Compounds
8-Amino-2-naphthalenesulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
3-Amino-2-naphthoic acid: Similar structure but with the amino group at a different position.
2-Naphthoic acid: Lacks the amino group, containing only the carboxylic acid group.
Uniqueness: 8-Amino-2-naphthoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a fluorescent probe and its potential therapeutic properties further distinguish it from similar compounds .
Properties
IUPAC Name |
8-aminonaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWULNOSRHQTHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540925 | |
Record name | 8-Aminonaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90540925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5043-19-6 | |
Record name | 8-Aminonaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90540925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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